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This technical guide provides a comprehensive overview of the electronic properties of iron-
nickel (Fe-Ni) compounds, a class of materials exhibiting a rich variety of physical phenomena
with significant technological applications. This document summarizes key quantitative data,
details relevant experimental methodologies, and visualizes fundamental concepts to serve as
a valuable resource for researchers and professionals in materials science and related fields.

Introduction to Iron-Nickel Compounds

Iron-nickel alloys are metallic materials composed primarily of iron and nickel, forming a
continuous solid solution across a wide range of compositions.[1] These alloys are notable for
their diverse and tunable electronic and magnetic properties, which are highly dependent on
the specific Fe-Ni ratio, crystal structure, and processing conditions.[2] Of particular interest are
the ordered intermetallic compounds such as FeNis and FeNi, as well as the technologically
significant Invar alloys, which exhibit near-zero thermal expansion around room temperature.[3]
[4] The unigue behaviors of Fe-Ni systems stem from the intricate interplay between their
electronic band structure and magnetic ordering.

Quantitative Electronic Properties of Fe-Ni
Compounds
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The electronic properties of iron-nickel alloys vary significantly with composition. The following
tables summarize key experimental and theoretical data for electrical resistivity, thermal
conductivity, Seebeck coefficient, Hall coefficient, magnetic susceptibility, and Curie
temperature as a function of nickel content.

Table 1: Electrical and Thermal Properties of Fe-Ni Alloys at Room Temperature

. Electrical Thermal Seebeck Hall
Ni Content Crystal Lo .. .. . .
Resistivity Conductivit  Coefficient Coefficient

(at. %) Structure
(MQ-cm) y (WI/(m-K)) (MVIK) (10—** m3/C)

0 (Pure Fe) BCC 9.71 80.4 +19 +1.2
Data not Data not

5 BCC ~30[5] ~20[6] readily readily
available available
Data not Data not

10 BCC ~35[5] ~18[6] readily readily
available available

20 BCC/FCC ~60 ~15 -15[7] -8[8]

30 (Invar) FCC ~80 ~13 -20[7] -15[8]

36 (Invar) FCC ~85 ~13 -22 -20

50 FCC ~50 ~21 -25 -10

75 (FeNis) FCC (L12) ~20 ~30 -30 -5

100 (Pure Ni) FCC 6.99 90.9 -19 -6

Note: Values are approximate and can vary depending on the alloy's thermal history and purity.
Data is compiled from various sources and estimations.

Table 2: Magnetic and Structural Properties of Fe-Ni Alloys
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Magnetic .
. o Curie .
Ni Content (at.  Crystal Susceptibility Lattice
Temperature
%) Structure (mass, 10-8 C) Parameter (A)
m3/kg)
0 (Pure Fe) BCC Ferromagnetic 770[9] 2.866[10]
10 BCC Ferromagnetic ~740[9] 2.870[11]
, 2.875 (BCCQ),
20 BCC/FCC Ferromagnetic ~400 (FCQ)[9]
3.585 (FCC)[11]
30 (Invar) FCC Ferromagnetic ~230[9] 3.592[10]
36 (Invar) FCC Ferromagnetic ~280 3.501
50 FCC Ferromagnetic ~530[9] 3.598[12]
75 (FeNis) FCC (L12) Ferromagnetic ~610 3.552
100 (Pure Ni) FCC Ferromagnetic 358 3.524[10]

Note: Magnetic susceptibility for ferromagnetic materials is field-dependent; values here are

indicative. Lattice parameters can vary with heat treatment.

Experimental Protocols

The characterization of the electronic properties of Fe-Ni compounds relies on a variety of

experimental techniques. Below are detailed methodologies for two fundamental

measurements.

Four-Probe Method for Electrical Resistivity

Measurement

The four-probe technique is a standard and highly accurate method for measuring the electrical

resistivity of metallic samples, which minimizes the influence of contact resistance.[13][14]

Principle: A direct current is passed through the two outer probes, and the voltage is measured

between the two inner probes. By knowing the current, the measured voltage, and the sample

geometry, the resistivity can be calculated.[15]
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Experimental Workflow:

o Sample Preparation: The Fe-Ni alloy is prepared with a well-defined geometry, typically a
rectangular bar or a thin film of uniform thickness. The surface of the sample should be clean
and smooth to ensure good electrical contact with the probes.

e Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the
sample surface.[13] The probes are often spring-loaded to ensure consistent pressure and
minimize damage to the sample.[15]

o Current Application: A constant DC current (1) is sourced through the two outer probes using
a high-impedance current source.

» Voltage Measurement: The voltage drop (V) across the two inner probes is measured using
a high-impedance voltmeter. This high impedance is crucial to prevent drawing significant
current through the voltage probes, which would affect the accuracy of the measurement.

» Resistivity Calculation: For a bulk sample with thickness much greater than the probe
spacing, the resistivity (p) is calculated using the formula:

p = 21ts(V/N)

where 's' is the spacing between the probes. For thin films, a correction factor that depends
on the film thickness and sample dimensions is required.[14]

o Temperature Control: For temperature-dependent measurements, the sample is mounted in
a cryostat or furnace, and the temperature is carefully controlled and monitored using a
calibrated thermometer.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://suragus.com/four-point-probe-measurement/
https://four-point-probes.com/four-point-probe-manual/
https://www.ossila.com/pages/sheet-resistance-theory
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15419279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow
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Workflow for Four-Probe Resistivity Measurement.

Mossbauer Spectroscopy

Mossbauer spectroscopy is a powerful technique for probing the local electronic and magnetic
environment of specific atomic nuclei, in this case, >’Fe. It provides valuable information about
the valence state, magnetic ordering, and site occupancy of iron atoms within the Fe-Ni alloy.

Principle: The technique is based on the resonant absorption and re-emission of gamma rays
by atomic nuclei without recoil. The energy of the gamma rays is modulated by the Doppler
effect, and the absorption spectrum provides information about the hyperfine interactions
between the nucleus and its surrounding electrons.

Experimental Workflow:

e Source and Absorber: A radioactive source (typically >’Co) that decays to >’Fe, emitting 14.4
keV gamma rays, is used. The Fe-Ni alloy sample acts as the absorber.

o Doppler Modulation: The source is moved relative to the absorber with a precisely controlled
velocity, which modulates the energy of the gamma rays via the Doppler effect.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b15419279?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15419279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Gamma Ray Detection: A detector placed behind the absorber measures the intensity of the
transmitted gamma rays as a function of the source velocity.

e Spectrum Acquisition: A Méssbauer spectrum is a plot of the gamma-ray counts versus the
source velocity. Dips in the spectrum correspond to resonant absorption.

o Data Analysis: The spectrum is fitted with theoretical line shapes to extract hyperfine
parameters:

o Isomer Shift (3): Provides information about the electron density at the nucleus and thus
the oxidation state of the iron atom.

o Quadrupole Splitting (AEQ): Occurs in non-cubic electronic environments and is sensitive
to the local crystal symmetry.

o Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the nuclear energy
levels are split, resulting in a six-line spectrum. The magnitude of this splitting is
proportional to the local magnetic field at the nucleus.
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Workflow for Mossbauer Spectroscopy.

Theoretical Framework: Density Functional Theory

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling
method used to investigate the electronic structure and properties of materials from first

principles.[16][17]

Methodology: DFT calculations solve the many-body Schrédinger equation by approximating it
with a set of self-consistent single-particle equations (the Kohn-Sham equations). The central
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quantity in DFT is the electron density, from which all ground-state properties can, in principle,
be determined.[18]

Computational Workflow for Fe-Ni Alloys:

 Structure Definition: A unit cell representing the crystal structure of the Fe-Ni compound
(e.g., BCC, FCC, L1>) is defined. For disordered alloys, special quasi-random structures
(SQS) or the coherent potential approximation (CPA) can be used to model the random
distribution of Fe and Ni atoms.[19]

 Input Parameters: Key input parameters are specified, including the exchange-correlation
functional (e.g., GGA, LDA), pseudopotentials or all-electron basis sets, and the k-point
mesh for sampling the Brillouin zone.

o Self-Consistent Field (SCF) Cycle: The Kohn-Sham equations are solved iteratively until the
electron density and the effective potential converge to a self-consistent solution.

o Property Calculation: Once the ground-state electron density is obtained, various electronic
properties can be calculated as post-processing steps:

o Total Energy: Used to determine phase stability and formation energies.

o Density of States (DOS): Describes the number of available electronic states at each
energy level. The partial DOS (PDOS) resolves the contributions from different atomic
species and orbitals (e.g., Fe-3d, Ni-3d).[20]

o Band Structure: Shows the energy of electronic states as a function of their momentum in
the Brillouin zone.

o Magnetic Moments: The spin polarization of the electron density allows for the calculation
of local magnetic moments on the Fe and Ni atoms.
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DFT Calculation Workflow for Fe-Ni Alloys
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Workflow for DFT Calculations of Fe-Ni Alloys.

Key Phenomena and Visualizations

Relationship between Phase Diagram and Electronic
Properties
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The electronic properties of Fe-Ni alloys are intimately linked to their crystal structure, which is
summarized in the Fe-Ni phase diagram. The diagram reveals the stable phases at different
compositions and temperatures, including the body-centered cubic (a-Fe, BCC), face-centered
cubic (y-Fe,Ni, FCC), and ordered intermetallic phases.

Fe-Ni Phase Diagram

’ BCC (a-phase) }7 ’ FCC (y-phase)
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I
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Influence of Crystal Structure on Electronic Properties.

The Invar Effect: An Electronic Perspective

The Invar effect, the anomalously low thermal expansion of Fe-Ni alloys around 36 at.% Ni, is a
consequence of the material's underlying electronic and magnetic structure.[3][4] It is
understood to arise from a competition between the normal thermal expansion of the lattice
and a magnetovolume effect that causes a contraction as the temperature increases towards
the Curie temperature.
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Electronic Origin of the Invar Effect
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Conceptual Diagram of the Invar Effect.

This technical guide provides a foundational understanding of the electronic properties of iron-
nickel compounds. The complex interplay of composition, structure, and magnetism in these
alloys continues to be an active area of research, with ongoing efforts to develop new materials
with tailored electronic and magnetic functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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